1,2-Bis(nonyloxy)benzene
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Overview
Description
1,2-Bis(nonyloxy)benzene is an organic compound with the molecular formula C24H42O2. It consists of a benzene ring substituted with two nonyloxy groups at the 1 and 2 positions. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(nonyloxy)benzene can be synthesized through the etherification of catechol (1,2-dihydroxybenzene) with nonyl bromide. The reaction typically involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H4(OH)2+2C9H19Br→C6H4(OC9H19)2+2HBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(nonyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The nonyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzene ring can be hydrogenated under high pressure to form cyclohexane derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitration involves concentrated nitric acid and sulfuric acid; sulfonation uses concentrated sulfuric acid; halogenation employs halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nonyl aldehyde or nonanoic acid.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfonic, or halogenated derivatives of this compound.
Scientific Research Applications
1,2-Bis(nonyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1,2-Bis(nonyloxy)benzene depends on the specific reaction or application. In general, the nonyloxy groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can influence the compound’s reactivity, solubility, and binding affinity to other molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene: Similar structure but with methoxy groups instead of nonyloxy groups.
1,2-Diethoxybenzene: Similar structure but with ethoxy groups instead of nonyloxy groups.
1,2-Dipropoxybenzene: Similar structure but with propoxy groups instead of nonyloxy groups.
Uniqueness
1,2-Bis(nonyloxy)benzene is unique due to the presence of long nonyloxy chains, which impart distinct physical and chemical properties. These long alkyl chains increase the compound’s hydrophobicity, making it suitable for applications in non-polar environments and enhancing its potential as a surfactant or lubricant.
Properties
CAS No. |
152634-09-8 |
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Molecular Formula |
C24H42O2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
1,2-di(nonoxy)benzene |
InChI |
InChI=1S/C24H42O2/c1-3-5-7-9-11-13-17-21-25-23-19-15-16-20-24(23)26-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 |
InChI Key |
PAYAOWKUMOUXBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=CC=C1OCCCCCCCCC |
Origin of Product |
United States |
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